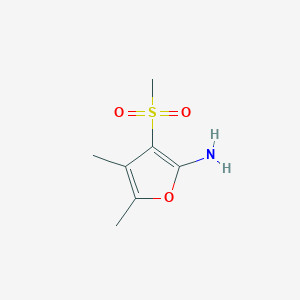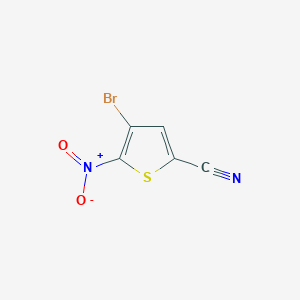
4-溴-5-硝基-噻吩-2-腈
描述
“4-Bromo-5-nitro-thiophene-2-carbonitrile” is a chemical compound with the molecular weight of 233.05 . It is a powder at room temperature .
Physical and Chemical Properties Analysis
“4-Bromo-5-nitro-thiophene-2-carbonitrile” is a powder at room temperature with a melting point of 84-85 degrees Celsius .科学研究应用
合成应用
类似物的合成: 该化合物已被用于合成类似物,如 5'-(4-氰基苯基)-2,2'-双呋喃-5-腈,涉及 Stille 偶联、肟形成和 Suzuki 偶联等步骤 (Ismail, 2006).
1,3-偶极环加成反应: 噻吩腈 N-氧化物,包括 4-溴-5-硝基-噻吩-2-腈的衍生物,参与 1,3-偶极环加成反应,与偶极亲和体形成 Δ2-异噁唑啉和异噁唑 (Iwakura 等,1968).
研究取代基效应: 用于研究不同键级体系中取代基效应的传递,特别是在噻吩环中 (Spinelli 等,1972).
化学性质分析
振动光谱和 DFT 模拟: 对包括 4-溴-5-硝基-噻吩-2-腈在内的噻吩衍生物的振动光谱和 DFT (密度泛函理论) 模拟进行分析。这些分析有助于理解分子结构和电子性质 (Balakit 等,2017).
芳香亲核取代研究: 研究 3-溴-2-硝基苯并[b]噻吩与胺的反应,提供了对具有重排潜力的新型芳香亲核取代过程的见解 (Guerrera 等,1995).
在选择性受体中的应用: 4-溴-5-硝基-噻吩-2-腈的衍生物已用于合成重金属阳离子的选择性受体,展示了它们在环境和分析化学中的潜力 (Tabakci 等,2013).
分子结构和相互作用分析
构象多态性分析: 固态核磁共振和电子结构计算已被用于分析噻吩腈衍生物多态形式的分子结构,这有助于理解分子构象对化学性质的影响 (Smith 等,2006).
哈米特关系应用: 该化合物已用于研究哈米特关系,一种将反应速率与取代基电子性质联系起来的方法,在噻吩衍生物中 (Spinelli 等,1972).
光谱分析: 该化合物已进行光谱分析以研究结构特征和光学性质,这在材料科学和光物理学中至关重要 (Jukić 等,2010).
电子和光学应用
电致变色器件应用: 包括 4-溴-5-硝基-噻吩-2-腈衍生物在内的功能化噻吩已用于电致变色器件中,因为它们具有光学性质和在导电状态下的稳定性 (Cihaner & Önal,2007).
溶剂致变色行为研究: 对二噻吩腈衍生物的溶剂致变色行为的研究,对于了解它们在不同溶剂环境中的光物理性质非常重要 (Dappour 等,2019).
安全和危害
作用机制
Target of Action
Thiophene derivatives, which include this compound, are known to exhibit a variety of biological effects . They have been studied for their anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s worth noting that thiophene derivatives are often involved in interactions with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-5-nitro-thiophene-2-carbonitrile. For instance, storage conditions can affect the stability of the compound . .
属性
IUPAC Name |
4-bromo-5-nitrothiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrN2O2S/c6-4-1-3(2-7)11-5(4)8(9)10/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIYTPLNDQYIBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
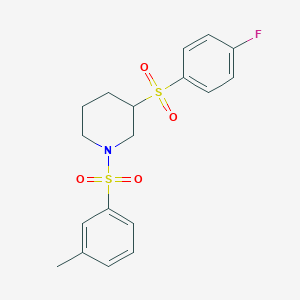

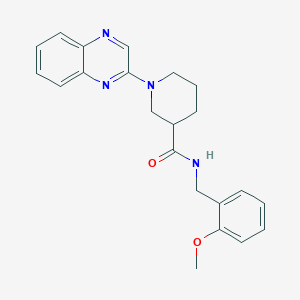
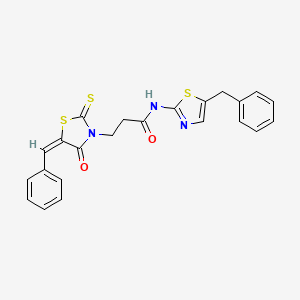
![Pyrimidine, 2-[4-(3-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B2477711.png)
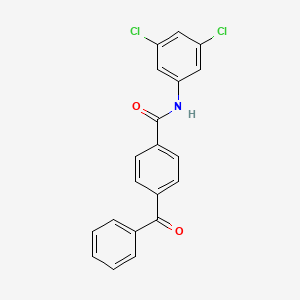

![(NE)-N-[(4-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2477720.png)

![Methyl 5-ethyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2477722.png)
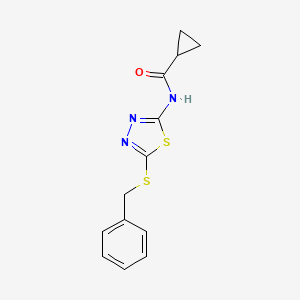
![3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(2-methylpiperidin-1-yl)ethyl]propanamide](/img/structure/B2477724.png)
